molecular formula C12H11N5 B13705712 3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole

3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole

Cat. No.: B13705712
M. Wt: 225.25 g/mol
InChI Key: LXMVZURAHYUBSA-UHFFFAOYSA-N
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Description

3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole is a heterocyclic compound that features both pyrazole and imidazole rings. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(1-imidazolyl)benzaldehyde with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for scalability, and purification techniques such as crystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group typically yields nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or imidazole rings.

Mechanism of Action

The mechanism of action of 3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-[3-(1-imidazolyl)phenyl]pyrazole is unique due to the presence of both pyrazole and imidazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

5-(3-imidazol-1-ylphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C12H11N5/c13-12-7-11(15-16-12)9-2-1-3-10(6-9)17-5-4-14-8-17/h1-8H,(H3,13,15,16)

InChI Key

LXMVZURAHYUBSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)C3=CC(=NN3)N

Origin of Product

United States

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